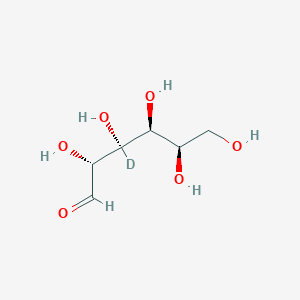
Steroid sulfatase/17|A-HSD1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid sulfatase/17β-HSD1-IN-5 is a compound known for its dual inhibitory action on steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. Steroid sulfatase is an enzyme involved in the metabolism of steroids, while 17β-hydroxysteroid dehydrogenase type 1 plays a critical role in the biosynthesis of estrogens and androgens. This compound has shown potential in the treatment of metabolic diseases, particularly endometriosis .
Preparation Methods
The synthesis of Steroid sulfatase/17β-HSD1-IN-5 involves the use of specific reagents and conditions to achieve its dual inhibitory propertiesThe reaction conditions often include the use of solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and efficacy of the product. This involves optimizing the reaction conditions, using industrial-grade reagents, and implementing quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Steroid sulfatase/17β-HSD1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that enhance the compound’s inhibitory activity .
Scientific Research Applications
Steroid sulfatase/17β-HSD1-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new inhibitors. In biology, it helps in understanding the role of steroid metabolism in various physiological processes. In medicine, this compound is being investigated for its potential in treating hormone-dependent diseases such as breast cancer, prostate cancer, and endometriosis. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Steroid sulfatase/17β-HSD1-IN-5 involves the inhibition of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. By inhibiting these enzymes, the compound reduces the conversion of sulfated steroid precursors to active steroids, thereby decreasing the levels of estrogens and androgens. This inhibition is achieved through the binding of the compound to the active sites of the enzymes, preventing their catalytic activity. The molecular targets and pathways involved include the estrogen receptor pathway and the androgen receptor pathway, both of which play critical roles in hormone-dependent cancers .
Comparison with Similar Compounds
Steroid sulfatase/17β-HSD1-IN-5 is unique in its dual inhibitory action on both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. Similar compounds include other steroid sulfatase inhibitors and 17β-hydroxysteroid dehydrogenase inhibitors, such as Irosustat and STX64. these compounds typically target only one of the enzymes, whereas Steroid sulfatase/17β-HSD1-IN-5 targets both, making it a more versatile and potentially more effective therapeutic agent .
Properties
Molecular Formula |
C21H22N2O6S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-[[5-(4-hydroxy-3,5-dimethylphenyl)furan-2-carbonyl]-methylamino]-3-methylphenyl] sulfamate |
InChI |
InChI=1S/C21H22N2O6S/c1-12-11-16(29-30(22,26)27)5-6-17(12)23(4)21(25)19-8-7-18(28-19)15-9-13(2)20(24)14(3)10-15/h5-11,24H,1-4H3,(H2,22,26,27) |
InChI Key |
PXNXKCMSTSXRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC=C(O2)C(=O)N(C)C3=C(C=C(C=C3)OS(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


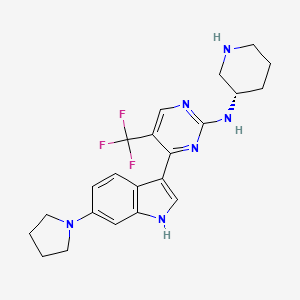
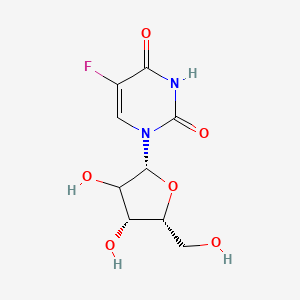
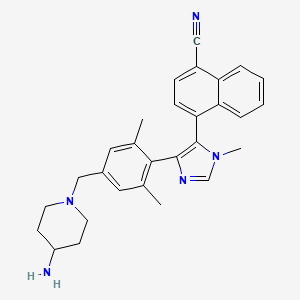
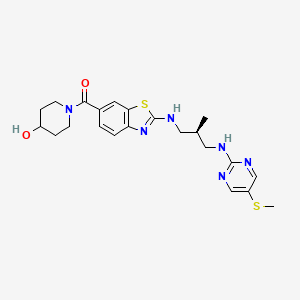
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
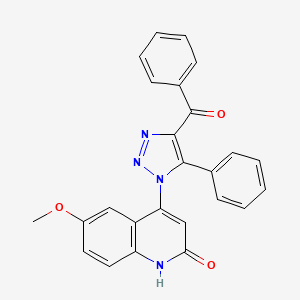
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

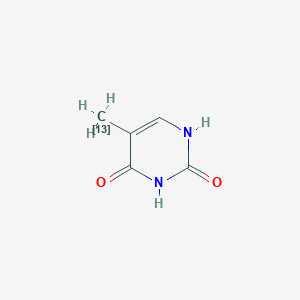
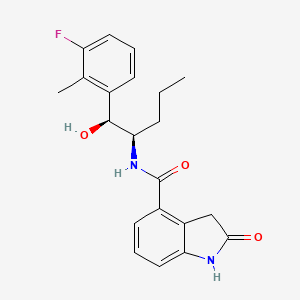
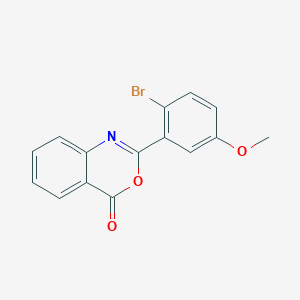

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
